Tesaglitazar is a synthetic, orally active compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Developed by AstraZeneca, it was initially investigated for its potential in treating type 2 diabetes and metabolic syndrome by targeting both glucose and lipid abnormalities. [, , , , , ] Although its development was discontinued due to safety concerns, Tesaglitazar remains a valuable research tool for understanding PPAR biology and its implications in various metabolic and inflammatory processes. [, , , ]
[1] Mechanistic modelling of tesaglitazar pharmacokinetic data... https://www.semanticscholar.org/paper/aa6c25c74d4011b8cdec77a62b92124e87b9445f[2] Effect of tesaglitazar, a dual PPARα/γ agonist, on glucose and... https://www.semanticscholar.org/paper/50d1337a73aaf50ae56020bf5e1bc33541e3a7ea[3] Pharmacokinetics and metabolism of tesaglitazar, a novel... https://www.semanticscholar.org/paper/e24c7f64d7068b8f3eb7b0a4dc0eadfdc6f4f442... (references for each paper cited in the text) [] Comparative Transcriptional Network Modeling of Three... https://www.semanticscholar.org/paper/843daa3e7e1e1be35e69291832e239b0412c87a3
Tesaglitazar is developed by AstraZeneca and falls under the category of thiazolidinediones, which are known for their ability to activate PPARs. The compound was initially advanced through clinical trials due to its promising effects on glucose and lipid homeostasis, although its development was later halted due to concerns regarding its safety profile compared to existing therapies .
The synthesis of tesaglitazar involves complex organic chemistry techniques. While specific proprietary methods are not publicly disclosed in detail, it generally includes the following steps:
Tesaglitazar's interaction with biological systems primarily involves:
The mechanism of action of tesaglitazar involves several key processes:
Clinical studies have shown that tesaglitazar significantly reduces fasting plasma glucose levels, triglycerides, and total cholesterol while increasing high-density lipoprotein cholesterol levels .
Tesaglitazar has been explored primarily for its applications in:
Despite its promising applications, clinical development was halted due to concerns over weight gain and renal function implications observed during trials . Future research may focus on optimizing the safety profile while maintaining efficacy.
Tesaglitazar (chemical formula: C₂₀H₂₄O₇S; molecular weight: 408.47 g/mol) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with balanced affinity for PPARα and PPARγ subtypes. It modulates lipid and glucose metabolism by binding to these nuclear receptors, forming heterodimers with retinoid X receptors (RXR) and recruiting transcriptional coactivators [1] [9]. This dual activation simultaneously enhances insulin sensitivity (via PPARγ) and promotes fatty acid oxidation (via PPARα). In obese Zucker rats, tesaglitazar treatment significantly improved whole-body insulin action, demonstrated by:
Table 1: Metabolic Effects of Tesaglitazar in Obese Zucker Rats
Parameter | Obese Controls | Tesaglitazar-Treated | Change (%) |
---|---|---|---|
Hepatic Glucose Output (μmol/kg/min) | 45.2 ± 3.1 | 26.3 ± 2.8* | ↓42% |
Glucose Disposal Rate (μmol/kg/min) | 64.7 ± 5.2 | 108.9 ± 8.6* | ↑68% |
Plasma FFA Suppression (%) | 38 ± 6 | 82 ± 7* | ↑116% |
Muscle Glucose Utilization | Baseline | 2.1-fold increase* | ↑110% |
Data from [6]; *p<0.01 vs controls
The molecular structure of tesaglitazar ((2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid) enables its balanced PPARα/γ agonism. Key structural features include:
Crystallography studies reveal that tesaglitazar achieves high potency (PPARα EC₅₀ = 5 nM; PPARγ EC₅₀ = 9 nM) through superior shape complementarity in ligand-binding domains compared to earlier glitazars like muraglitazar (PPARγ EC₅₀ = 243 nM) [9]. The structural basis for its balanced activation ratio (PPARα:γ = 1:1.8) underlies its unique transcriptional signature distinct from full agonists of either subtype.
Tesaglitazar co-activates PPARα- and PPARγ-responsive genes through PPAR response elements (PPREs), altering metabolic flux:
Lipid Metabolism Regulation
Glucose Homeostasis Modulation
Table 2: Gene Expression Changes Induced by Tesaglitazar
Gene | Function | Regulation | Fold Change |
---|---|---|---|
CPT1B | Fatty acid transport into mitochondria | Upregulated | ↑2.5 |
LPL | Triglyceride hydrolysis | Upregulated | ↑3.2 |
GLUT4 | Glucose transporter | Upregulated | ↑2.1 |
PEPCK | Gluconeogenesis enzyme | Downregulated | ↓1.8 |
Data consolidated from [3] [6] [8]
In LDL receptor-deficient mice, these transcriptional effects reduced atherosclerosis by 59% in females independent of lipid changes, indicating direct vascular actions [3].
Tesaglitazar disrupts mitochondrial biogenesis through PPARα/γ-mediated inhibition of the PGC1α/SIRT1 axis:
This pathway explains tesaglitazar-induced cardiac dysfunction in C57BL/6 mice (20% reduction in fractional shortening) despite improved plasma glucose and triglycerides [5] [7]. The mitochondrial toxicity is amplified in diabetic models, where resveratrol-mediated SIRT1 activation partially restores cardiac function by reactivating PGC1α [5].
Table 3: Mitochondrial Parameters After Tesaglitazar Treatment
Parameter | Control Mice | Tesaglitazar-Treated | Change |
---|---|---|---|
PGC1α Protein (arbitrary units) | 1.0 ± 0.15 | 0.55 ± 0.08* | ↓45% |
Acetylated PGC1α (% of total) | 22 ± 4 | 68 ± 7* | ↑209% |
Mitochondrial DNA (fold change) | 1.0 ± 0.1 | 0.62 ± 0.09* | ↓38% |
Cardiac Fractional Shortening (%) | 52.3 ± 3.1 | 41.8 ± 2.7* | ↓20% |
Data from [5]; *p<0.01 vs controls
Mechanistically, simultaneous PPARα/γ activation creates competitive repression at the PPARGC1A promoter, as evidenced by:
This transcriptional interference establishes a molecular basis for glitazar cardiotoxicity distinct from single PPAR agonists.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7